molecular formula C25H29NO8S B14503383 3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid CAS No. 63488-69-7

3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid

Cat. No.: B14503383
CAS No.: 63488-69-7
M. Wt: 503.6 g/mol
InChI Key: ZBEIDHXQVJUVJY-UHFFFAOYSA-N
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Description

3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid is a complex organic compound with a unique structure that combines a benzhydrylidene group, a methylpyrrolidine ring, and a propyl hydrogen sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid typically involves multiple steps, starting with the preparation of the benzhydrylidene intermediate. This intermediate is then reacted with 2-methylpyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen sulfate group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Benzhydrylidene-2-methylpyrrolidine: Shares a similar core structure but lacks the propyl hydrogen sulfate group.

    2-Methylpyrrolidine: A simpler compound with a pyrrolidine ring and a methyl group.

    Benzhydrylidene derivatives: Compounds with similar benzhydrylidene groups but different substituents.

Uniqueness

3-(3-Benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63488-69-7

Molecular Formula

C25H29NO8S

Molecular Weight

503.6 g/mol

IUPAC Name

3-(3-benzhydrylidene-2-methylpyrrolidin-1-yl)propyl hydrogen sulfate;but-2-enedioic acid

InChI

InChI=1S/C21H25NO4S.C4H4O4/c1-17-20(13-15-22(17)14-8-16-26-27(23,24)25)21(18-9-4-2-5-10-18)19-11-6-3-7-12-19;5-3(6)1-2-4(7)8/h2-7,9-12,17H,8,13-16H2,1H3,(H,23,24,25);1-2H,(H,5,6)(H,7,8)

InChI Key

ZBEIDHXQVJUVJY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)CCN1CCCOS(=O)(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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